

Check Availability & Pricing

# Technical Guide: Target Identification of GSK3186899 in Leishmania

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3186899 |           |
| Cat. No.:            | B607826    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the preclinical development candidate **GSK3186899**, with a specific focus on the methodologies employed to identify its molecular target in Leishmania donovani, the causative agent of visceral leishmaniasis (VL).

### Introduction

Visceral leishmaniasis remains a significant global health threat, and the need for new, effective, and safe oral therapies is urgent.[1][2][3][4] The current treatments for VL are hampered by issues of toxicity, cost, emerging resistance, and difficult administration routes.[1] **GSK3186899** (also known as DDD853651) is a promising preclinical candidate from a novel pyrazolopyrimidine chemical series developed through phenotypic screening against Leishmania donovani.[1][2][3][4] It demonstrates efficacy in a mouse model of VL and possesses favorable pharmacokinetic properties suitable for further development.[1][2] This guide details the comprehensive mode-of-action studies that successfully identified and validated its primary molecular target within the parasite.

## **Quantitative Data Summary**

**GSK3186899** exhibits potent anti-leishmanial activity across various assays. Its efficacy is comparable to or exceeds that of some current clinical drugs.



| Assay Type                    | Target<br>Organism/Cell<br>Line  | Metric   | Value                                                          | Reference<br>Compound(s)                                                            |
|-------------------------------|----------------------------------|----------|----------------------------------------------------------------|-------------------------------------------------------------------------------------|
| Intra-<br>macrophage<br>Assay | L. donovani<br>amastigotes       | EC50     | 1.4 μΜ                                                         | Miltefosine: 0.9<br>μΜ;<br>Paromomycin:<br>6.6 μΜ;<br>Amphotericin B:<br>0.07 μΜ[5] |
| Axenic<br>Amastigote<br>Assay | L. donovani<br>amastigotes       | EC50     | 0.1 μΜ                                                         | N/A[5]                                                                              |
| Host Cell<br>Cytotoxicity     | Mammalian<br>THP-1 cells         | EC50     | >50 μM                                                         | N/A[5]                                                                              |
| In Vivo Mouse<br>Model        | L. donovani<br>infection         | Efficacy | 99% parasite<br>reduction (at 25<br>mg/kg, b.i.d., 10<br>days) | Comparable to<br>Miltefosine[5]                                                     |
| Kinase Inhibition             | Recombinant L.<br>donovani CRK12 | IC50     | 3 nM                                                           | N/A[6]                                                                              |
| Kinase Inhibition             | Leishmania<br>parasite lysate    | IC50     | CRK12: 3 nM;<br>MPK9: 105–181<br>nM; CRK6: 194–<br>363 nM      | N/A[6]                                                                              |

# **Target Identification and Validation Workflow**

The identification of cdc-2-related kinase 12 (CRK12) as the principal target of **GSK3186899** was a multi-faceted process, combining genetic, proteomic, and biochemical approaches.[1][6] [7] This strategy provides a high degree of confidence in the target's identity and its relevance to the compound's anti-parasitic activity.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cyclin-dependent kinase 12, a novel drug target for visceral leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. (PDF) Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis (2018) | Susan Wyllie | 126 Citations [scispace.com]
- 4. Cyclin-dependent kinase 12 is a drug target for visceral leishmaniasis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]



- 7. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Target Identification of GSK3186899 in Leishmania]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607826#gsk3186899-target-identification-in-leishmania]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com